2-(3-Methoxycarbonylphenyl)benzoic acid

説明

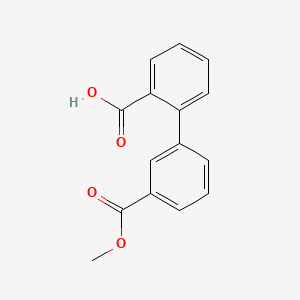

2-(3-Methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H12O4 It is a derivative of benzoic acid, where the phenyl ring is substituted with a methoxycarbonyl group at the 3-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxycarbonylphenyl)benzoic acid typically involves the reaction of 3-chlorobenzoic acid with methanol in the presence of a base, followed by a Suzuki-Miyaura coupling reaction. The reaction conditions often include the use of palladium catalysts and boron reagents . The process can be summarized as follows:

Esterification: 3-chlorobenzoic acid reacts with methanol in the presence of a base to form methyl 3-chlorobenzoate.

Suzuki-Miyaura Coupling: Methyl 3-chlorobenzoate undergoes a coupling reaction with phenylboronic acid in the presence of a palladium catalyst to form this compound.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

化学反応の分析

Types of Reactions

2-(3-Methoxycarbonylphenyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or an alkyl group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of nitro or halogenated derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 2-(3-Methoxycarbonylphenyl)benzoic acid. For instance, derivatives of benzoyltaurinamide, including methoxyphenyl variants, have shown significant cytotoxic effects against various cancer cell lines. In a study evaluating these compounds, the methoxyphenyl derivatives exhibited IC50 values ranging from 15.7 µM to 33.9 µM against breast cancer cell lines (MDA-MB-231) and demonstrated the ability to induce apoptosis through the intrinsic pathway by modulating key proteins involved in cell survival and death .

Topical Antiseptics

this compound can also be utilized in developing topical formulations for treating skin conditions. Its structural similarity to other benzoic acid derivatives allows it to function effectively as an antifungal agent, potentially enhancing the efficacy of existing treatments for conditions like athlete's foot and ringworm.

Material Science

Polymer Additives

In material science, this compound can serve as an additive in polymer formulations. Its incorporation into plastics may improve thermal stability and mechanical properties. The compound's ability to act as a plasticizer could be particularly beneficial in developing flexible materials that require enhanced durability.

Synthesis of Biaryls

This compound is also valuable in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. It acts as a reagent for preparing biaryls, which are essential intermediates in pharmaceuticals and agrochemicals . The reaction conditions typically involve nickel catalysts and aryl halides, leading to high yields of desired products.

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study conducted on benzoyltaurinamide derivatives demonstrated that substituents like methoxy groups significantly enhance cytotoxicity against cancer cell lines. The research utilized MTT assays to quantify cell viability, revealing that modifications at the aromatic ring could lead to improved therapeutic profiles .

Case Study 2: Polymer Development

Research into the application of this compound as a plasticizer showed promising results in improving the flexibility and durability of polyvinyl chloride (PVC). The study compared mechanical properties before and after incorporating the compound, highlighting its effectiveness as an additive .

作用機序

The mechanism of action of 2-(3-Methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

2-(3-Methoxycarbonylphenyl)benzoic acid can be compared with other similar compounds, such as:

3-Methoxycarbonylbenzoic acid: Lacks the phenyl substitution, resulting in different chemical properties and reactivity.

2-Methoxycarbonylphenylbenzoic acid:

3-Methoxybenzoic acid: Lacks the carbonyl group, leading to different chemical behavior and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for various specialized applications .

生物活性

2-(3-Methoxycarbonylphenyl)benzoic acid, a compound belonging to the class of benzoic acids, has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its antiprotozoal effects, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the reaction of benzoic acid derivatives with methoxycarbonyl groups under specific conditions. Various synthetic routes have been explored to optimize yield and purity, including the use of different catalysts and solvents.

Antiprotozoal Activity

Recent studies have highlighted the antiprotozoal activity of this compound against protozoan parasites such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The compound exhibited significant potency, with IC50 values indicating effective inhibition at low concentrations.

| Protozoan Species | IC50 (µM) | Comments |

|---|---|---|

| E. histolytica | < 0.050 | More potent than standard indazole derivatives |

| G. intestinalis | < 0.050 | Best activity among tested derivatives |

| T. vaginalis | < 0.070 | Comparable efficacy to other tested compounds |

The SAR analysis suggests that the presence of electron-withdrawing substituents on the phenyl ring enhances biological activity, particularly against E. histolytica and G. intestinalis .

The precise mechanism by which this compound exerts its antiprotozoal effects remains under investigation. However, it is hypothesized that the compound interferes with metabolic pathways essential for protozoan survival, potentially affecting enzyme activities critical for cellular function.

Case Studies

- Study on Antiprotozoal Efficacy : A comprehensive study evaluated various derivatives of this compound against protozoan pathogens. The findings indicated that modifications to the phenyl substituent significantly impacted potency, with certain derivatives showing up to nine times increased activity compared to baseline compounds .

- Toxicity Assessment : While the compound shows promising biological activity, toxicity evaluations are essential for determining safety profiles in potential therapeutic applications. Preliminary assessments indicate manageable toxicity levels; however, further in vivo studies are warranted to establish comprehensive safety data .

特性

IUPAC Name |

2-(3-methoxycarbonylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-19-15(18)11-6-4-5-10(9-11)12-7-2-3-8-13(12)14(16)17/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFGUHOIRJDARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40683316 | |

| Record name | 3'-(Methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171905-91-2 | |

| Record name | 3'-(Methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。